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Compound of Interest

Compound Name: 8-Aminooct-4-enoic acid

CAS No.: 55348-89-5

Cat. No.: B12650786

Get Quote

Executive Summary
8-Aminooct-4-enoic acid (8-AOEA) represents a structural hybrid between the

neurotransmitter

-aminobutyric acid (GABA) and medium-chain unsaturated fatty acids. Its core pharmacophore
—a terminal amine separated from a carboxylic acid by an unsaturated 8-carbon tether—
suggests dual potential as a neuroactive modulator (GABAergic system) and a membrane-
permeable lipo-amino acid.

This guide provides a rigorous experimental framework to define the bioactivity of 8-AOEA.

Unlike standard GABA analogues (e.g., Vigabatrin, Pregabalin), the extended carbon chain and

C4-unsaturation of 8-AOEA necessitate a screening cascade that evaluates GABA-

Aminotransferase (GABA-AT) inactivation, GABA Transporter (GAT) blockade, and Blood-Brain

Barrier (BBB) permeability.

Key Chemical Properties[1][2]
IUPAC Name: 8-aminooct-4-enoic acid

Methodological & Application

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 1 / 8 Tech Support

https://www.benchchem.com/product/b12650786#bc-rfq
https://www.benchchem.com/product/b12650786/docs?utm_src=pdf-body#application-note-bioactivity-profiling-of-8-aminooct-4-enoic-acid-8-aoea
https://www.benchchem.com/product/b12650786/docs?utm_src=pdf-body#application-note-bioactivity-profiling-of-8-aminooct-4-enoic-acid-8-aoea
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b12650786?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer


Molecular Formula:

Structural Features: Zwitterionic head groups; Internal alkene (C4=C5) providing

conformational rigidity; Lipophilic spacer.

Storage:

, under Argon (alkene oxidation sensitive).

Structural Homology & Hypothesis Generation
Before wet-lab testing, we define the "Mechanism of Action" (MoA) hypotheses based on

structural homology.

Diagram 1: Structural Homology & Pharmacophore
Mapping
This diagram illustrates the relationship between 8-AOEA, GABA, and Vigabatrin, highlighting

the rationale for the selected assays.
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Caption: Structural alignment of 8-AOEA with GABA and Vigabatrin driving the selection of

enzymatic (GABA-AT) and transport (GAT) assays.

Experimental Screening Cascade
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To efficiently profile 8-AOEA, follow this tiered screening cascade. This approach minimizes

resource waste by filtering inactive compounds early.

Diagram 2: Bioactivity Screening Workflow
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Caption: Tiered screening cascade ensuring high-throughput primary data validates the need

for complex functional assays.
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Protocol A: GABA-Aminotransferase (GABA-AT)
Inhibition Assay
Rationale: The C4-alkene in 8-AOEA may act as a "suicide substrate" or competitive inhibitor

for GABA-AT, similar to Vigabatrin. Method: Spectrophotometric coupled enzyme assay.

Reagents:

Purified GABA-AT (from Pseudomonas fluorescens or Porcine brain).

Substrate: GABA (2 mM) and

-Ketoglutarate (2 mM).

Detection System: Succinic semialdehyde dehydrogenase (SSADH) + NADP+.

Buffer: 100 mM Potassium Pyrophosphate, pH 8.6.

Workflow:

Preparation: Dissolve 8-AOEA in DMSO (stock 100 mM). Prepare serial dilutions (0.1 µM –

1000 µM).

Incubation: Mix GABA-AT enzyme with 8-AOEA in buffer for 30 minutes at

(Pre-incubation is critical for mechanism-based inhibitors).

Reaction Start: Add GABA,

-Ketoglutarate, SSADH, and NADP+.

Measurement: Monitor absorbance at 340 nm (formation of NADPH) for 10 minutes.

Analysis: Plot Slope (Rate) vs. [Inhibitor]. Calculate

and

if time-dependent inhibition is observed.

Validation Criteria:
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Positive Control: Vigabatrin (

depending on pre-incubation).

Negative Control: DMSO vehicle.

Z-Factor:

for screening mode.

Protocol B: GABA Transporter (GAT) Uptake Assay
Rationale: The 8-carbon lipophilic chain may allow 8-AOEA to block the GAT pore or compete

with GABA for uptake. Method: Radioactive

-GABA uptake in CHO cells stably expressing hGAT-1.

Workflow:

Cell Culture: Seed CHO-hGAT1 cells in 96-well plates (

cells/well).

Wash: Replace medium with Krebs-Ringer-HEPES (KRH) buffer.

Treatment: Add 8-AOEA (10 µM screening conc.) or vehicle for 10 min.

Uptake: Add

-GABA (20 nM final) and incubate for 10 min at

.

Termination: Rapidly wash cells

with ice-cold KRH buffer.

Lysis & Counting: Lyse cells with 0.1 M NaOH; measure CPM via liquid scintillation counting.

Data Presentation Table:
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Compound
Conc.[1][2][3] (

)

% Inhibition of
Uptake (nM) Interpretation

Tiagabine

(Control)
10 45 Potent Blocker

GABA (Cold) 1000 5000
Competitive

Substrate

8-AOEA 100 TBD TBD Primary Endpoint

Protocol C: PAMPA-BBB (Blood-Brain Barrier)
Permeability
Rationale: As an 8-carbon analogue, 8-AOEA is expected to have superior lipophilicity

compared to GABA. This assay confirms if it can cross the BBB passively.

Method: Parallel Artificial Membrane Permeability Assay (PAMPA).

Donor Plate: Add 8-AOEA (100 µM) in PBS (pH 7.4).

Membrane: Coat PVDF filter with Porcine Polar Brain Lipid extract.

Acceptor Plate: PBS (pH 7.4).

Incubation: 18 hours at room temperature in a humidity chamber.

Quantification: LC-MS/MS analysis of Acceptor vs. Donor wells.

Calculation:

Success Metric:

indicates high CNS permeability potential.
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Disclaimer: This protocol is designed for research purposes only. 8-Aminooct-4-enoic acid is

a chemical probe; its safety profile in humans has not been established. Always perform a risk

assessment before handling novel unsaturated amino acids.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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